molecular formula C19H22N6O B2763358 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine CAS No. 2380083-63-4

3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine

Cat. No.: B2763358
CAS No.: 2380083-63-4
M. Wt: 350.426
InChI Key: UESMLKYNSOCUFN-UHFFFAOYSA-N
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Description

3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridazine ring, a piperazine ring, and an oxadiazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile oxide with a hydrazine derivative.

    Coupling Reactions: The final compound is obtained by coupling the pyridazine, piperazine, and oxadiazole rings through appropriate linkers and under suitable reaction conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site. The pathways involved may include the inhibition of neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-[6-(4-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
  • 5-Methyl-3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine lies in its specific substitution pattern. The presence of the 4-methylphenyl group on the pyridazine ring and the methyl group on the oxadiazole ring contribute to its distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall stability, making it a unique candidate for various applications.

Properties

IUPAC Name

5-methyl-3-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-3-5-16(6-4-14)17-7-8-19(22-21-17)25-11-9-24(10-12-25)13-18-20-15(2)26-23-18/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESMLKYNSOCUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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